molecular formula C10H13N3O4 B14732373 N-(2-methylpropyl)-2,4-dinitroaniline CAS No. 13059-88-6

N-(2-methylpropyl)-2,4-dinitroaniline

Cat. No.: B14732373
CAS No.: 13059-88-6
M. Wt: 239.23 g/mol
InChI Key: HYHCZHIKPLOGQR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-(2-methylpropyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of N-(2-methylpropyl)-2,4-diaminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of oxidized aniline derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2,4-diaminoaniline: A reduced form of the compound with amino groups instead of nitro groups.

    2,4-dinitroaniline: A simpler analog without the 2-methylpropyl group.

    N-(2-ethylhexyl)-2,4-dinitroaniline: A structurally similar compound with a different alkyl group.

Uniqueness

N-(2-methylpropyl)-2,4-dinitroaniline is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

13059-88-6

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

N-(2-methylpropyl)-2,4-dinitroaniline

InChI

InChI=1S/C10H13N3O4/c1-7(2)6-11-9-4-3-8(12(14)15)5-10(9)13(16)17/h3-5,7,11H,6H2,1-2H3

InChI Key

HYHCZHIKPLOGQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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